(r)-4-Nitromandelic acid
CAS No.:
Cat. No.: VC3978395
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7NO5 |
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Molecular Weight | 197.14 g/mol |
IUPAC Name | (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid |
Standard InChI | InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
Standard InChI Key | ZSMJZVLXJDNZHG-SSDOTTSWSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H](C(=O)O)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
(R)-4-Nitromandelic acid (C₈H₇NO₅) is characterized by a hydroxyl group and a nitro group substituted on the benzene ring of mandelic acid, with the chiral center at the α-carbon conferring enantiomeric specificity. The (R)-configuration ensures its utility in stereoselective syntheses, where it acts as a resolving agent or a chiral building block. Key structural attributes include:
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Molecular formula: C₈H₇NO₅
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IUPAC name: (R)-2-hydroxy-2-(4-nitrophenyl)acetic acid
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Stereochemistry: The (R)-enantiomer exhibits distinct optical rotation, critical for interactions in biological systems .
The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in subsequent chemical transformations such as reductions or nucleophilic substitutions .
Synthetic Methodologies
Borane-Mediated Reduction of Nitriles
A patented method describes the synthesis of 4-nitrophenyl ethylamine mandelate, a derivative of (R)-4-nitromandelic acid, via reduction of 4-nitrobenzyl cyanide using in-situ-generated borane (from NaBH₄ and BF₃·Et₂O) . The amine intermediate is isolated as the mandelate salt, leveraging the chiral resolving power of (R)-mandelic acid:
Reaction conditions:
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Solvent: Tetrahydrofuran (THF), 2-methyl-THF, or diethylene glycol dibutyl ether
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Reagents: NaBH₄ (1 equiv), BF₃·Et₂O (1.3–1.4 equiv)
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Temperature: Reflux induced by exothermic reaction (no external heating required)
Procedure:
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4-Nitrobenzyl cyanide is treated with NaBH₄ and BF₃·Et₂O in THF, generating 4-nitrophenyl ethylamine.
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The amine is extracted with anisole or ethyl acetate and reacted with (R)-mandelic acid to form the mandelate salt.
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Crystallization yields the enantiomerically pure salt (50% yield, 98.7% HPLC purity) .
Applications in Pharmaceutical Synthesis
Mirabegron Intermediate
(R)-4-Nitromandelic acid derivatives are pivotal in synthesizing mirabegron, a drug for overactive bladder syndrome. The mandelate salt of 4-nitrophenyl ethylamine serves as a precursor to the amide intermediate (Scheme 1):
Scheme 1: Conversion of 4-nitrophenyl ethylamine mandelate to mirabegron intermediate .
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Amidation: The mandelate salt reacts with acylating agents (e.g., EDC, HBTU) in dimethylformamide (DMF) or acetonitrile.
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Work-up: Crystallization or extraction yields 4-nitrophenyl ethylamide mandelic acid (77–83% yield, 99% HPLC purity) .
Key data:
Chiral Resolution
The (R)-enantiomer’s ability to form diastereomeric salts with racemic amines enables its use in resolving chiral intermediates, as demonstrated in the isolation of 4-nitrophenyl ethylamine .
Physicochemical Properties
Thermal Stability
The mandelate salt exhibits a melting point of 149–152°C, with decomposition observed above 160°C . The free acid’s stability is influenced by pH, as nitro groups can participate in hydrolysis under acidic or basic conditions .
Solubility
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Organic solvents: Soluble in ethyl acetate, THF, and DMF.
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Aqueous solubility: Limited, but improves in alkaline media due to deprotonation of the carboxylic acid group .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis of the mandelate salt reveals 98.7–99.3% purity, with impurities (e.g., unreacted nitrile or amine) below 0.1% . Method parameters:
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Column: C18 reverse-phase
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Mobile phase: Acetonitrile/water gradient
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Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of related nitromandelic acid derivatives (e.g., 4,5-methylenedioxy-2-nitromandelic acid) show distinct benzylic proton signals, with diastereomeric ratios monitored via integration . For example:
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Chemical shifts: Benzylic protons appear at δ 5.2–5.5 ppm (diastereomer A) and δ 4.8–5.1 ppm (diastereomer B) .
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Hydrolysis kinetics: Half-lives range from 1.5 µs to 10.4 µs under photolytic conditions .
Stability and Degradation Pathways
Hydrolysis
Nitromandelic acid derivatives undergo pH-dependent hydrolysis:
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Acidic conditions (pH <4): Protonation of the α-carboxyl group slows hydrolysis.
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Neutral/basic conditions (pH 5–9): Deprotonation enhances electrophilicity, accelerating ester or amide bond cleavage .
Table 1: Hydrolysis half-lives of nitromandelic acid derivatives .
Compound | pH | Half-life (h) |
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1a | 4.2 | 12.3 ± 0.5 |
1a | 5.8 | 4.7 ± 0.2 |
1b | 7.0 | 8.9 ± 0.3 |
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